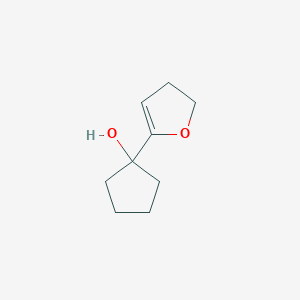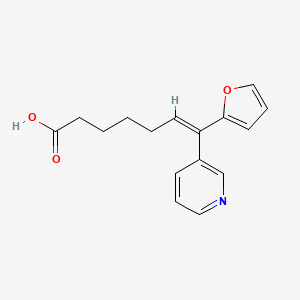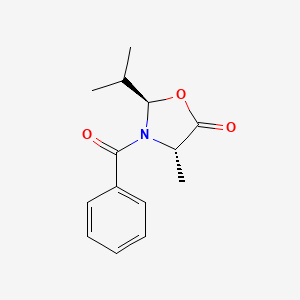
5-Oxazolidinone, 3-benzoyl-4-methyl-2-(1-methylethyl)-, (2R,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one: is a chiral oxazolidinone derivative with significant applications in organic synthesis. This compound is known for its stereochemical properties, making it a valuable intermediate in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one typically involves the reaction of an appropriate oxazolidinone precursor with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for the synthesis of pharmaceutical agents.
Industry: In the chemical industry, it is used in the synthesis of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one involves its interaction with specific molecular targets, leading to the formation of stable intermediates. The compound’s stereochemistry plays a crucial role in its reactivity and selectivity in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- (2R,4S)-3-Benzoyl-2-methyl-4-phenyloxazolidin-5-one
- (2R,4S)-3-Benzoyl-2-ethyl-4-methyloxazolidin-5-one
Uniqueness: (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one is unique due to its specific stereochemistry and the presence of the isopropyl group, which imparts distinct reactivity and selectivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
848152-10-3 |
|---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
(2R,4S)-3-benzoyl-4-methyl-2-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C14H17NO3/c1-9(2)13-15(10(3)14(17)18-13)12(16)11-7-5-4-6-8-11/h4-10,13H,1-3H3/t10-,13+/m0/s1 |
InChI-Schlüssel |
ZPFLWOQPRDKRSG-GXFFZTMASA-N |
Isomerische SMILES |
C[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C(C)C |
Kanonische SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
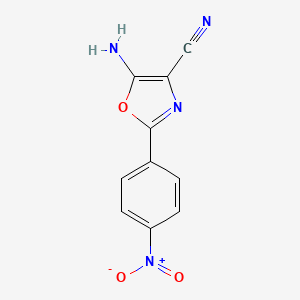
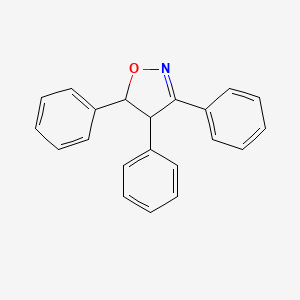
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)

![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)
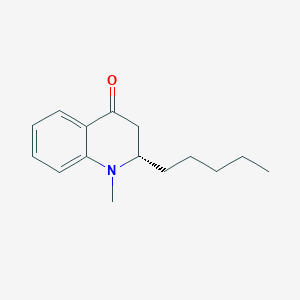

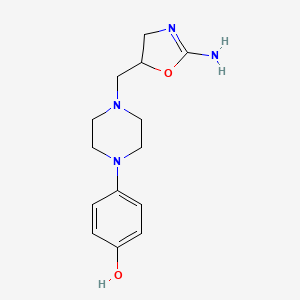


![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
